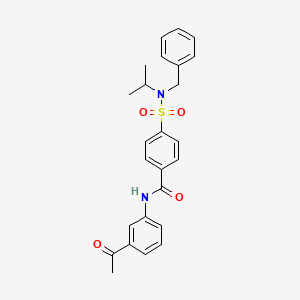

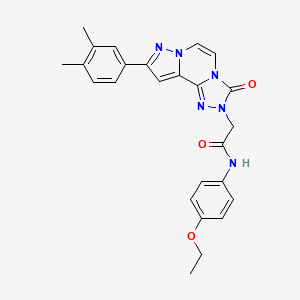

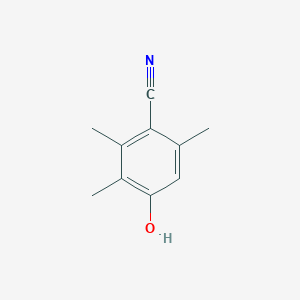

![molecular formula C14H17Cl2NO4 B2744888 (2S)-3-(3,5-Dichlorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid CAS No. 1051934-98-5](/img/structure/B2744888.png)

(2S)-3-(3,5-Dichlorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S)-3-(3,5-Dichlorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid” is a chemical compound. Unfortunately, there is not much specific information available about this compound .

Synthesis Analysis

Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the available resources .Chemical Reactions Analysis

The tert-butoxycarbonyl group in this compound can be introduced into a variety of organic compounds using flow microreactor systems . Synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Electrochemical Studies and Radical Stability

- Electrochemical Behavior and Radical Stability : Research has explored the electrochemical behavior of N-tert-butoxy radicals, which shares structural similarities with (2S)-3-(3,5-Dichlorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid, indicating potential interest in studying the electrochemical properties and stability of such compounds. The study of N-alkoxyarylaminyl radicals, including those with tert-butoxy groups, highlighted their chemically reversible cyclic voltammograms and electrochemical data, suggesting applications in electrochemical sensors or organic electronics (Miura & Muranaka, 2006).

Photocatalytic Applications

- Photocatalytic Degradation : Compounds with chlorophenyl groups have been studied for their photocatalytic degradation under UV illumination, such as in the degradation of 2,4-dichlorophenoxyacetic acid using titanium dioxide. This suggests potential applications in environmental remediation or the development of photocatalytic materials for pollution control (Sun & Pignatello, 1995).

Polymerization and Material Synthesis

- Polymerization Catalysts : The study of chiral ethyl zinc complexes, which are related to the tert-butoxy and amino functional groups, demonstrates applications in the polymerization of lactides to produce polylactic acid, indicating potential use in biodegradable polymer synthesis or as a catalyst for specific polymerization processes (Labourdette et al., 2009).

Advanced Oxidation Processes

- Advanced Oxidation Processes for Wastewater Treatment : Compounds with chlorophenyl groups have been investigated for their role in advanced oxidation processes, indicating potential applications in wastewater treatment or the synthesis of intermediates for pharmaceuticals and fine chemicals (Sun & Pignatello, 1993).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-3-(3,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAOZRGFKAVEKA-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-(3,5-Dichlorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

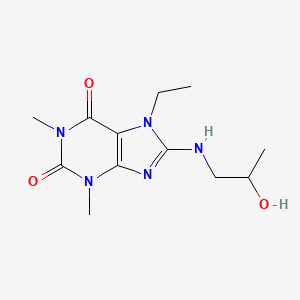

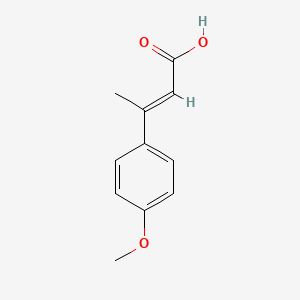

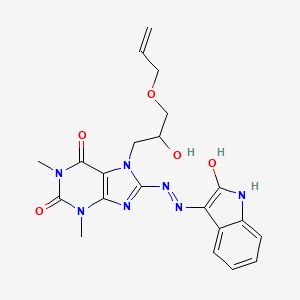

![3,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2744813.png)

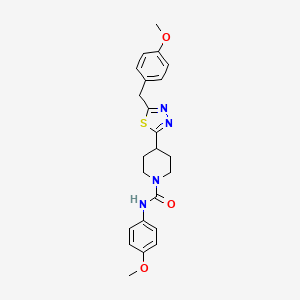

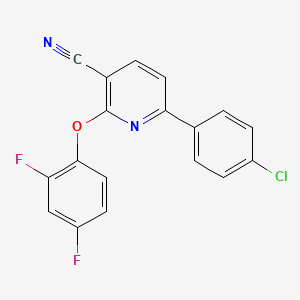

![5-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2744816.png)

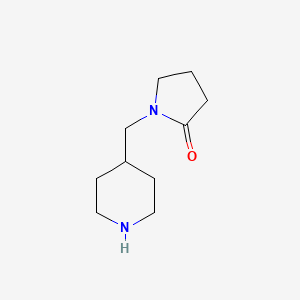

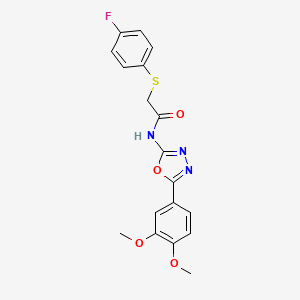

![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole](/img/structure/B2744819.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2744823.png)